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Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493

For Researchers, Scientists, and Drug Development Professionals

Introduction 2,3-Dichloronitrobenzene (2,3-DCNB) is a key chemical intermediate widely used
in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its chemical formula is
CeH3CI2NO2 and its CAS Number is 3209-22-1.[3] The reactivity of the nitro group and the two
chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a
versatile building block in organic synthesis. These application notes provide an overview of its
synthesis, key reactions, and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-Dichloronitrobenzene is
presented below.
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Property Value Source
Molecular Formula CesH3CI2NO2 [4]
Molecular Weight 192.00 g/mol [5]

Light yellow crystals or yellow
Appearance ) ] [5]
crystalline solid

Melting Point 61 °C (142-144 °F) [4][5]
Boiling Point 257 °C (495-496 °F) [4][5]
Flash Point 123 °C (255 °F) [5]

Water Solubility 62.4 - 74.1 mg/L at 20 °C [4115]
Log Kow 3.05-3.2 [41[5]

Application Note 1: Synthesis of 2,3-
Dichloronitrobenzene

2,3-Dichloronitrobenzene is typically produced as a co-isomer during the nitration of 1,2-
dichlorobenzene.[4][6] Traditional methods using a mixture of nitric and sulfuric acid favor the
formation of the 3,4-isomer.[1] However, market demand for the 2,3-isomer has led to the
development of improved synthetic methods that enhance its yield.[2]

A patented process demonstrates that using an anhydrous mixture of phosphoric acid, sulfuric
acid, and nitric acid can significantly shift the product ratio in favor of 2,3-
Dichloronitrobenzene.[1][2] This method improves the isomer ratio while maintaining a high
overall yield, often exceeding 95%.[1]

Quantitative Data: Nitration of 1,2-Dichlorobenzene

The choice of nitrating agent significantly impacts the isomer ratio and overall yield.
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Conventional Method Improved Method
Parameter

(H2S0O4/HNOs) (H3PO4/H2S04/HNO3)
Isomer Ratio (3,4-: 2,3-) ~8.2:1 ~5.45:1
Overall Yield ~98.5% >95%
Reaction Temperature 45 -50°C 75 - 125 °C (preferred)
Key Advantage High yield Favorable 2,3-isomer ratio

Data sourced from patent literature describing the processes.[1][2]

Application Note 2: Transformations of 2,3-
Dichloronitrobenzene

2,3-DCNB serves as a foundational molecule for introducing a dichloronitrophenyl moiety into
larger structures. The primary reaction pathways involve the reduction of the nitro group and
nucleophilic aromatic substitution of one of the chlorine atoms.

¢ Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, forming
2,3-dichloroaniline. This aniline derivative is a crucial precursor for many dyes and
pharmaceutical compounds.

e Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the
chlorine atoms towards nucleophilic attack. This allows for the substitution of a chlorine atom
with various nucleophiles such as ammonia (amination), alkoxides (etherification), or
cyanides (cyanation).

The following protocols, while using a closely related starting material (2,3,4-
trichloronitrobenzene), exemplify the key industrial transformations of amination and cyanation
that are applicable to the dichloronitrobenzene core.[7]

Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloronitrobenzene
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This protocol is adapted from a patented process designed to increase the yield of the 2,3-

isomer.[2]

Materials:

1,2-Dichlorobenzene (1.36 mol)

98% Sulfuric Acid (H2S0a4)

104% Phosphoric Acid (HsPOa, containing pyrophosphoric acid)

98% Nitric Acid (HNO3)

Dilute Sodium Carbonate (NazCOs) solution

Water (Hz20)

Dichloromethane (CH2zCl2) for extraction

Procedure:

Charge a suitable reactor with 1.36 moles of 1,2-dichlorobenzene, 0.38 moles of 98%
H2S04, and 1.305 moles of 104% H3POa.

Prepare the nitrating acid mixture by combining 1.38 mol of 98% HNOs, 0.38 mol of 98%
H2S0a4, and 1.305 mol of 104% H3POa.

With rapid stirring, heat the reactor contents to 105-110 °C.

Add the nitrating acid mixture dropwise to the reactor over a period of 1.5 hours, maintaining
the temperature at 105-110 °C.

After the addition is complete, continue stirring the mixture at the same temperature for an
additional 2 hours.

Allow the mixture to settle and separate the organic phase from the acid phase while still

warm.
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e Wash the organic phase with a dilute Na2COs solution, followed by a water wash until
neutral.

» Extract the aqueous phases with CH2Cl2 to recover any residual product.

o Combine all organic phases and concentrate under reduced pressure to yield the crude
product mixture, which can be further purified by distillation.

Protocol 2: Example Transformation - Synthesis of 2,3-
Dichloro-6-nitroaniline

This is a generalized protocol based on a patented method for the amination of a related
compound, 2,3,4-trichloronitrobenzene, which illustrates a key synthetic transformation.[7]

Materials:

e 2.3,4-Trichloronitrobenzene

e Ammonia (agueous or gaseous)

o Sulfur-containing catalyst (e.g., p-hydroxybenzenesulfonic acid)
e Solvent (e.g., water, alcohol)

Procedure:

» Charge a high-pressure autoclave with 2,3,4-trichloronitrobenzene, the chosen solvent, and
the sulfur-containing catalyst.

e Seal the autoclave and introduce ammonia until the pressure reaches 0.2-0.5 MPa.
o Heat the mixture to the reaction temperature, typically between 60-100 °C (e.g., 80 °C).

e Maintain the reaction under constant pressure and temperature with stirring for several hours
until the reaction is complete (monitored by GC or HPLC).

o Cool the reactor, vent the excess ammonia, and transfer the reaction mixture.
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e The product, 2,3-dichloro-6-nitroaniline, can be isolated by filtration if it precipitates or by
extraction after solvent removal.

 Further purification can be achieved by recrystallization. A reported yield of >99% can be
achieved under optimized conditions.[7]

Protocol 3: Example Transformation - Synthesis of 2,3-
Dichloro-6-nitrobenzonitrile

This protocol for cyanation is based on a procedure using 2,3,4-trichloronitrobenzene as the
starting material.[7]

Materials:

2,3,4-Trichloronitrobenzene (1 mol)

e Cuprous Cyanide (CuCN) (1 mol)

e Pyridine (0.52 mol)

e Toluene

e Concentrated Hydrochloric Acid (HCI)

» Saturated Sodium Chloride (NaCl) solution
e Sodium Sulfate (NazSOa4), anhydrous

¢ Methanol for recrystallization

Procedure:

e Under a nitrogen atmosphere, combine 1 mol of 2,3,4-trichloronitrobenzene and 1 mol of
cuprous cyanide in a reaction vessel.

e Slowly add 0.52 mol of pyridine to the mixture.

e Heat the mixture to 100 °C. It should become stirrable.
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e Gradually increase the temperature to 165 °C over 1.5 hours and maintain this temperature
for 30 minutes.

e Cool the reaction mixture, then add concentrated HCI and toluene.

« Stir the resulting mixture vigorously for 1.5 hours.

o Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

o Extract the aqueous phase with toluene.

o Combine all toluene extracts and wash sequentially with concentrated HCI, water, and
saturated aqueous NacCl.

e Dry the toluene solution over anhydrous Na2SOa, filter, and evaporate the solvent to obtain
the crude product.

» Recrystallize the crude product from methanol to achieve high purity (>99%). The initial yield
is reported to be around 85-87%.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: 2,3-
Dichloronitrobenzene as a Chemical Intermediate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b165493#use-of-2-3-
dichloronitrobenzene-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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